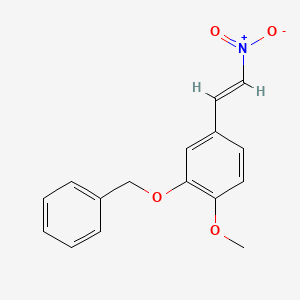

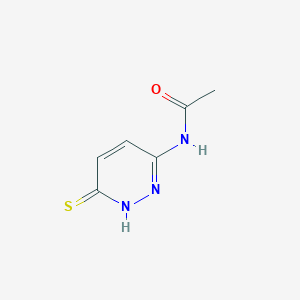

![molecular formula C13H16N2OS B2798768 N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide CAS No. 864860-83-3](/img/structure/B2798768.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide” is a chemical compound. It’s related to a class of compounds known as thiazoles, which have been found to have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学的研究の応用

Anticancer Activities : A study by Duran and Demirayak (2012) explored the synthesis of thiazole derivatives related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide. These compounds demonstrated anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Alzheimer's Disease Treatment : Helal et al. (2004) discovered a compound closely related to this compound, showing potential as a treatment for Alzheimer's disease due to its inhibition of cyclin-dependent kinase 5 (Helal et al., 2004).

Corrosion Inhibition : Farahati et al. (2019) synthesized thiazole compounds for corrosion inhibition on copper surfaces. These compounds, including those structurally similar to this compound, showed high inhibition efficiencies, suggesting their potential as effective corrosion inhibitors (Farahati et al., 2019).

Cytotoxicity and Apoptosis Induction : Yurttaş et al. (2018) investigated thiazole derivatives for their antiproliferative activity. Some compounds, including variants of this compound, demonstrated significant cytotoxicity on various cell lines and induced apoptosis (Yurttaş, Demir, & Çiftçi, 2018).

Security Ink Application : Lu and Xia (2016) synthesized a novel half-cut cruciform molecule that includes a benzo[d]thiazol-2-yl group. This molecule showed potential for use as a security ink due to its reversible color change under different stimuli (Lu & Xia, 2016).

Antimicrobial Agents : Faidallah et al. (2013) synthesized novel derivatives of thiazolo[4,5-d]pyridazine and related compounds, showing significant antimicrobial activities against various bacterial strains and fungi (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

作用機序

Target of Action

The primary targets of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. This compound is structurally similar to other benzothiazoles, which have been found to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other benzothiazoles, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . .

Biochemical Pathways

The specific biochemical pathways affected by N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. Benzothiazoles are a diverse group of compounds that can affect a wide range of biochemical pathways

Pharmacokinetics

The pharmacokinetic properties of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Action Environment

The action, efficacy, and stability of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about how these factors might affect this compound are currently unknown .

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)8(3)5-6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAVYIJBJYSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

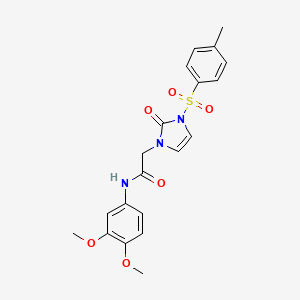

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

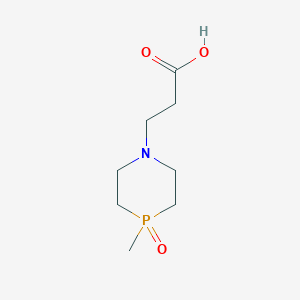

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

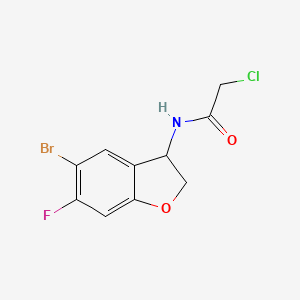

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2798695.png)

![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)